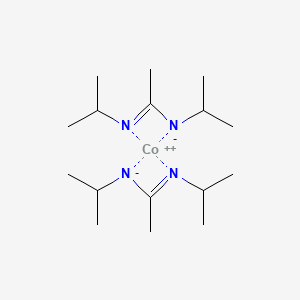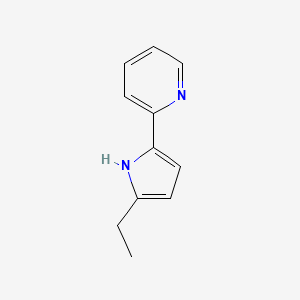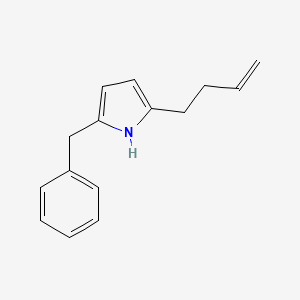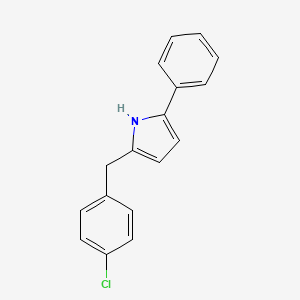
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine, also known as 2,6-DPMP or 2,6-DPMPE, is a synthetic compound with a wide variety of applications in scientific research. It is a pyrimidine derivative that has been studied extensively for its biochemical and physiological effects. The compound has a low toxicity profile, making it an attractive choice for researchers looking to study its effects in a lab setting.
Applications De Recherche Scientifique
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of various compounds, as well as to study the effects of oxidative stress on cells. In addition, the compound has been used in studies of drug metabolism and drug-drug interactions, as well as in studies of drug absorption and distribution.
Mécanisme D'action
The exact mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, the compound may also act as an antioxidant, preventing the formation of free radicals and other reactive oxygen species.
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine has been studied extensively for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, the compound has been shown to have antioxidant properties, which may protect cells from oxidative stress. Finally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine in lab experiments has several advantages. First, the compound has a low toxicity profile, making it safe to use in lab settings. In addition, the compound has a wide variety of applications in scientific research, making it an attractive choice for researchers. Finally, the compound is relatively easy to synthesize, making it readily available for use in experiments.
However, the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine in lab experiments also has some limitations. First, the compound is relatively expensive, making it cost-prohibitive for some experiments. In addition, the compound’s exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. Finally, the compound’s effects may vary depending on the concentration of the compound used.
Orientations Futures
There are a number of potential future directions for research on 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine. First, further research is needed to better understand the compound’s mechanism of action. In addition, further studies are needed to determine the compound’s effects on various diseases and conditions. Finally, further research is needed to develop new and improved methods for synthesizing the compound.
Méthodes De Synthèse
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is synthesized via a multi-step process that begins with the reaction of 2,6-dichloropyrimidine and 4-methoxyphenylmagnesium chloride. This reaction produces a mixture of the desired product, 2,6-diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine, and the byproduct, 4-chloro-2,6-diphenylpyrimidine. The mixture is then purified using recrystallization and column chromatography, resulting in a pure sample of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine.
Propriétés
IUPAC Name |
5-ethyl-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-3-22-23(18-10-6-4-7-11-18)26-25(20-12-8-5-9-13-20)27-24(22)19-14-16-21(28-2)17-15-19/h4-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFQRXVDMWKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




